11beta-Hydroxyandrosterone

説明

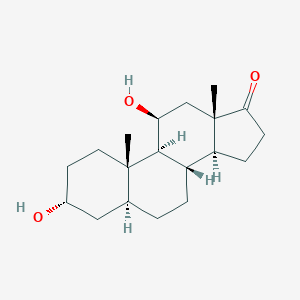

Structure

3D Structure

特性

IUPAC Name |

(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXFHVWJOVNKQK-PTXZMSDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018932 |

Source

|

| Record name | 11beta-Hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 11-Hydroxyandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-61-4 |

Source

|

| Record name | 11β-Hydroxyandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-Hydroxyandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and history of 11beta-Hydroxyandrosterone.

An In-Depth Technical Guide on the Discovery and History of 11β-Hydroxyandrosterone

Abstract

For many decades, the landscape of androgen biochemistry was dominated by testosterone and dihydrotestosterone. Within this context, the C19 adrenal steroids known as 11-oxygenated androgens were largely regarded as minor, inactive byproducts of cortisol metabolism. This technical guide chronicles the scientific journey of one of its key urinary metabolites, 11β-hydroxyandrosterone, from its discovery as a biochemical curiosity to its modern-day recognition as a pivotal biomarker in adrenal steroidogenesis and various endocrine pathologies. We will delve into the historical experiments that first identified its precursors, the elucidation of its complex biosynthetic pathway, its clinical significance in disorders of androgen excess, and the modern analytical techniques used for its quantification. This guide is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this increasingly important class of steroids.

Chapter 1: The Dawn of Discovery - Early Isolation and Characterization

The story of 11β-hydroxyandrosterone begins not with the metabolite itself, but with its direct precursor, 11β-hydroxyandrostenedione (11OHA4). In the mid-1950s, a period of intense research into adrenal steroid function, 11OHA4 was first isolated from bovine adrenal glands in 1953 by Jeanloz et al. and subsequently from human adrenal incubates in 1955 by Touchstone et al.[1]. These initial discoveries sparked a debate about its origin. The central question was whether this new steroid was a product of androstenedione (A4) metabolism or arose from the side-chain cleavage of cortisol.

Early investigations by Dorfman and Masuda in the 1950s provided the first clues.[1] Through meticulous analysis of urinary steroid metabolites, they observed that both C19 steroids (like 11-ketoandrostenedione) and C21 glucocorticoids (like cortisol) appeared to yield a common urinary metabolite: 11β-hydroxyandrosterone.[1] Their work suggested that 11-ketoandrostenedione, and by extension 11OHA4, were likely the primary precursors to the 5α-stereoisomers of urinary 11-oxygenated 17-ketosteroids, while cortisol metabolism favored the 5β-stereoisomers.[1] This stereochemical distinction was a critical piece of evidence, suggesting separate, though possibly interconnected, pathways for androgen and glucocorticoid metabolism. Despite this, for many years, the prevailing view was that the 11β-hydroxylation of androgens was a mechanism for their inactivation, and these compounds were considered metabolic dead ends.[2]

Chapter 2: Unraveling the Biosynthetic and Metabolic Pathways

Decades of research, culminating with the advent of advanced analytical techniques, have overturned the initial "inactivation" hypothesis. It is now understood that 11β-hydroxyandrosterone is a downstream metabolite in a complex and physiologically significant pathway of 11-oxygenated androgens.

The Central Role of CYP11B1

The synthesis of all 11-oxygenated androgens originates in the adrenal cortex and is dependent on the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[3] This enzyme, located in the zona fasciculata and zona reticularis, is primarily known for catalyzing the final step in cortisol synthesis.[4] However, it also acts on the androgen precursor androstenedione (A4), converting it to 11β-hydroxyandrostenedione (11OHA4).[3][4] While a minor pathway from cortisol can also produce 11OHA4, the direct 11β-hydroxylation of A4 is the principal route.[3]

Peripheral Activation and Metabolism

11OHA4, the primary C19 steroid secreted by the adrenal gland, is then released into circulation.[2][3] The subsequent, crucial steps of androgen activation occur in peripheral tissues.[4] The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), found predominantly in mineralocorticoid target tissues like the kidney, converts 11OHA4 to 11-ketoandrostenedione (11KA4).[4][5][6] From 11KA4, the potent androgen 11-ketotestosterone (11KT) is formed.[7] 11β-hydroxyandrosterone is ultimately one of the key urinary metabolites of this entire pathway.[3] The liver also plays a significant role in the metabolism of adrenal precursors like DHEA, contributing to the formation of 11β-hydroxyandrosterone.[4]

Chapter 3: Clinical Significance and Pathophysiological Roles

The recognition of the 11-oxygenated androgen pathway has profound implications for clinical endocrinology. Elevated levels of 11β-hydroxyandrosterone and its precursors are now known to be associated with several disorders of androgen excess.[4]

-

Congenital Adrenal Hyperplasia (CAH): In CAH, particularly 21-hydroxylase deficiency, the blockage of cortisol production leads to the shunting of precursors towards androgen synthesis, resulting in markedly elevated levels of androstenedione and subsequently, 11-oxygenated androgens.[4]

-

Polycystic Ovary Syndrome (PCOS): Women with PCOS often exhibit a state of androgen excess. Studies have shown that serum levels of 11OHA4, 11KA4, and 11KT, along with urinary 11β-hydroxyandrosterone, are significantly higher in women with PCOS compared to healthy controls.[3] This suggests that adrenal-derived 11-oxygenated androgens contribute significantly to the total androgen burden in this condition.[3]

-

Cushing's Syndrome: Urinary steroid profiling, which includes the measurement of 11β-hydroxyandrosterone, has emerged as a valuable tool for the differential diagnosis of Cushing's syndrome, helping to distinguish between pituitary and adrenal causes of the disease.[7]

-

Adrenal Tumors: Tumors or hyperplasia within the adrenal glands can lead to the overproduction of various steroids, and elevated 11β-hydroxyandrosterone can be an indicator of such pathologies.[4]

Quantitative Data: Urinary 11β-Hydroxyandrosterone Levels

The following table summarizes typical 24-hour urinary reference ranges for 11β-hydroxyandrosterone. It is important to note that these ranges can vary between laboratories.

| Population | Age Group | 24-Hour Urinary Reference Range (mcg/24 hours) |

| Women | 18-49 years | 59 - 12,462[4] |

| 50+ years | 86 - 9,280[4] | |

| Men | 18-49 years | 108 - 11,987[4] |

| 50+ years | 142 - 13,135[4] |

Levels in pathological states such as CAH, PCOS, and adrenal tumors can be significantly elevated above these reference ranges.

Chapter 4: Modern Analytical Methodologies

The journey from discovery to clinical utility was made possible by significant advancements in analytical chemistry. While early studies relied on laborious techniques like melting point analysis and infrared spectroscopy, the gold standard for steroid hormone analysis today is mass spectrometry.

Experimental Protocol: Quantification of Urinary 11β-Hydroxyandrosterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for accurately measuring steroid metabolites in complex biological matrices like urine.

Step 1: Sample Collection and Preparation

-

A 24-hour urine collection is performed to provide an integrated measure of daily steroid output.[4] The total volume is recorded, and an aliquot is taken for analysis.

-

Enzymatic Hydrolysis: Steroids in urine are primarily excreted as glucuronide and sulfate conjugates. To measure the total steroid amount, these conjugates must be cleaved. This is achieved by incubating the urine sample with a β-glucuronidase/arylsulfatase enzyme preparation.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge. This step serves to clean up the sample by removing interfering substances and to concentrate the steroids of interest. The steroids are retained on the cartridge while salts and other polar impurities are washed away. The steroids are then eluted with an organic solvent.

-

Derivatization (Optional): In some methods, derivatization may be used to improve the chromatographic properties or ionization efficiency of the steroids, though many modern methods can analyze them directly.

Step 2: Chromatographic Separation

-

The extracted sample is injected into a liquid chromatography system.

-

The steroids are separated on a C18 reversed-phase column based on their polarity. A gradient of aqueous and organic mobile phases is used to elute the different steroids at distinct retention times.

Step 3: Mass Spectrometric Detection and Quantification

-

As the steroids elute from the LC column, they enter the mass spectrometer's ion source (typically electrospray ionization - ESI).

-

The molecules are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for 11β-hydroxyandrosterone and an internal standard (a stable isotope-labeled version of the analyte). This mode, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

-

The amount of 11β-hydroxyandrosterone in the sample is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard, using a calibration curve.

Conclusion

The history of 11β-hydroxyandrosterone is a compelling example of scientific evolution. Once dismissed as an insignificant metabolic byproduct, it is now understood to be a key urinary metabolite of the 11-oxygenated androgens, an adrenal-derived steroid class with significant roles in both health and disease. Its measurement provides valuable insights into the pathophysiology of androgen excess disorders and serves as an important biomarker in clinical endocrinology. For researchers and drug development professionals, understanding this pathway opens new avenues for diagnosing endocrine disorders and potentially developing novel therapeutic strategies targeting adrenal androgen production.

References

-

11-Hydroxy-Androsterone. Rupa Health. [Link]

-

The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease. National Institutes of Health (NIH). [Link]

-

Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. MDPI. [Link]

-

11β-Hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione. ResearchGate. [Link]

-

(PDF) 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. ResearchGate. [Link]

-

The clinical and biochemical significance of 11-oxygenated androgens in human health and disease. Oxford Academic. [Link]

-

11β-Hydroxyandrostenedione. Wikipedia. [Link]

-

Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 5. researchgate.net [researchgate.net]

- 6. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of 11β-Hydroxyandrosterone in Adrenal Steroidogenesis: A Technical Guide

Foreword

For decades, the landscape of androgen biosynthesis and its clinical implications has been dominated by testosterone and dihydrotestosterone. However, a renaissance in steroid endocrinology has brought a class of adrenal-derived C19 steroids, the 11-oxygenated androgens, to the forefront of research and clinical diagnostics. Central to this renewed focus is 11β-hydroxyandrosterone (11β-OHA), a key metabolite that provides a unique window into adrenal androgen production. This technical guide offers an in-depth exploration of the role of 11β-OHA in adrenal steroidogenesis, designed for researchers, scientists, and drug development professionals. We will delve into its biochemical origins, intricate metabolic pathways, analytical quantification, and profound clinical significance, providing a comprehensive resource for understanding this critical, yet once-overlooked, androgen.

Deconstructing Adrenal Androgen Synthesis: The Emergence of the 11-Oxygenated Pathway

The adrenal cortex, long recognized for its production of glucocorticoids and mineralocorticoids, also synthesizes a significant portion of androgens, particularly in women and children.[1] While the classical androgen pathway leading to testosterone is well-established, the 11-oxygenated pathway represents a crucial, parallel axis of adrenal androgen production.[2]

1.1. Biosynthesis of 11β-Hydroxyandrosterone

11β-Hydroxyandrosterone is not a primary secreted product of the adrenal gland but rather a downstream metabolite of a key adrenal androgen, 11β-hydroxyandrostenedione (11OHA4). The synthesis of 11-oxygenated androgens originates from the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1).[3] This enzyme, primarily located in the zona fasciculata and zona reticularis, is responsible for the final step in cortisol synthesis.[1] However, it also acts on androstenedione, converting it to 11OHA4.[3] This is the committed step in the biosynthesis of 11-oxygenated androgens.[3]

The production of 11-oxygenated androgens is under the control of the hypothalamic-pituitary-adrenal (HPA) axis, regulated by adrenocorticotropic hormone (ACTH), and can be suppressed by glucocorticoids, confirming their adrenal origin.[3]

Figure 1: Simplified overview of the adrenal steroidogenesis pathway, highlighting the formation of 11β-hydroxyandrostenedione (11OHA4) and its subsequent metabolism.

1.2. Peripheral Metabolism: A Cascade to Potent Androgens

While 11OHA4 is the primary 11-oxygenated androgen secreted by the adrenal gland, its significance is amplified by its peripheral conversion to more potent androgens.[4] In tissues such as the kidney, 11OHA4 is converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2).[3] Subsequently, in tissues like adipose tissue, 11KA4 is converted to the potent androgen 11-ketotestosterone (11KT) by aldo-keto reductase 1C3 (AKR1C3).[3][5] 11KT exhibits androgenic activity comparable to that of testosterone.[4] 11β-hydroxyandrosterone is a urinary metabolite of this pathway.[6]

Analytical Methodologies for the Quantification of 11β-Hydroxyandrosterone and Related Steroids

The accurate measurement of 11β-hydroxyandrosterone and its precursors is paramount for both research and clinical applications. Due to the structural similarity of steroid hormones and their often low circulating concentrations, highly specific and sensitive analytical methods are required.[1]

2.1. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and the ability to multiplex the analysis of several steroids in a single run.[7] This technique overcomes the limitations of traditional immunoassays, which can be prone to cross-reactivity.[1]

2.2. Experimental Protocol: A Validated High-Throughput LC-MS/MS Method

The following protocol is based on a validated online solid-phase extraction (SPE) LC-MS/MS method for the high-throughput analysis of 11-oxygenated androgens in serum.[8][9][10]

2.2.1. Sample Preparation: The Rationale for Protein Precipitation

The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, that can suppress the ionization of the target analytes in the mass spectrometer. For a high-throughput clinical setting, a simple and rapid protein precipitation step is often favored over more time-consuming liquid-liquid or solid-phase extraction methods.[7][8]

-

Step 1: To 100 µL of serum, calibrator, or quality control sample, add an internal standard solution containing deuterated analogues of the target analytes. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, forming the basis of a self-validating system.

-

Step 2: Add a protein precipitating agent, such as acetonitrile or methanol, and vortex thoroughly. This denatures and precipitates the majority of proteins in the sample.

-

Step 3: Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Step 4: Transfer the supernatant, containing the steroids, for injection into the LC-MS/MS system.

2.2.2. Chromatographic Separation: Achieving Specificity

Chromatographic separation is essential to resolve the target analytes from isobaric interferences (compounds with the same mass). The choice of the analytical column and mobile phase is critical for achieving the desired separation. A reverse-phase C18 column is commonly used for steroid analysis, offering good retention and separation of these relatively non-polar molecules.[10][11]

-

Analytical Column: A high-resolution C18 column (e.g., Chromolith® High Resolution RP-18 endcapped, 100 x 4.6 mm) provides efficient separation.[10]

-

Mobile Phase: A gradient elution using a mixture of water and methanol, often with a modifier like ammonium fluoride, is employed.[10] The addition of ammonium fluoride can enhance the ionization efficiency of certain steroids.

-

Gradient Program: A rapid gradient from a lower to a higher percentage of organic solvent allows for the elution of the steroids within a short run time (e.g., 6.6 minutes), which is ideal for high-throughput analysis.[8]

2.2.3. Mass Spectrometric Detection: Sensitivity and Confirmation

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.[10]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of these androgens.[10]

-

MRM Transitions: For each analyte and its internal standard, at least two specific precursor-to-product ion transitions are monitored. One transition is used for quantification (quantifier), and the other for confirmation (qualifier). The ratio of the quantifier to the qualifier ion should be consistent across all samples and calibrators, providing an additional layer of analytical certainty.

Figure 2: A typical experimental workflow for the analysis of 11β-hydroxyandrosterone and related steroids by LC-MS/MS.

Clinical Significance and Applications

The measurement of 11β-hydroxyandrosterone and other 11-oxygenated androgens has significant implications for the diagnosis and management of various endocrine disorders characterized by androgen excess.[4][6]

3.1. Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders affecting cortisol biosynthesis.[4] In 21-hydroxylase deficiency, the most common form of CAH, precursors accumulate and are shunted into the androgen synthesis pathway.[4] Studies have shown that levels of 11-oxygenated androgens, including 11OHA4 and 11KT, are significantly elevated in patients with classic CAH.[4][9] In fact, the urinary metabolite 11β-hydroxyandrosterone has been identified as the most abundant urinary androgen metabolite in treated children with classic 21-hydroxylase deficiency. This suggests that 11-oxygenated androgens are major contributors to the hyperandrogenism seen in CAH and may serve as valuable biomarkers for disease monitoring.

3.2. Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the exact etiology of hyperandrogenism in PCOS is complex, evidence points to a significant contribution from adrenal androgens.[6] Several studies have demonstrated that women with PCOS have significantly higher circulating concentrations of 11-oxygenated androgens, including 11OHA4 and 11KT, compared to healthy controls.[6][12] Furthermore, the proportion of 11-oxygenated androgens to the total androgen pool is significantly greater in women with PCOS.[12] Some studies have also found a correlation between serum 11β-hydroxyandrostenedione and markers of insulin resistance, suggesting a potential role for these androgens in the metabolic comorbidities of PCOS.[12]

Data Presentation: Comparative Androgen Profiles

The following tables summarize the typical circulating concentrations of key androgens in healthy individuals and in patients with PCOS and CAH, as determined by LC-MS/MS.

Table 1: Circulating Androgen Concentrations in Healthy Women (nmol/L)

| Analyte | Concentration Range (nmol/L) | Reference |

| Androstenedione | 1.8 - 4.1 | [3] |

| Testosterone | 0.7 - 1.4 | [3] |

| 11β-Hydroxyandrostenedione (11OHA4) | 3.9 - 5.7 | [3] |

| 11-Ketoandrostenedione (11KA4) | 0.4 - 1.2 | [3] |

| 11-Ketotestosterone (11KT) | 0.5 - 1.3 | [3] |

Table 2: Comparative Androgen Concentrations in PCOS (nmol/L)

| Analyte | Healthy Controls (Median) | PCOS Patients (Median) | Fold Change | Reference |

| Androstenedione | 2.5 | 4.5 | ~1.8 | [6] |

| Testosterone | 0.8 | 1.2 | ~1.5 | [6] |

| 11β-Hydroxyandrostenedione (11OHA4) | 4.8 | 8.2 | ~1.7 | [6] |

| 11-Ketoandrostenedione (11KA4) | 0.9 | 1.8 | ~2.0 | [6] |

| 11-Ketotestosterone (11KT) | 0.7 | 1.5 | ~2.1 | [6] |

Table 3: Comparative Androgen Concentrations in Classic CAH (21-Hydroxylase Deficiency) (nmol/L)

| Analyte | Healthy Controls (Median) | CAH Patients (Median) | Fold Change | Reference |

| 11β-Hydroxyandrostenedione (11OHA4) | ~5.0 | ~15.0 - 20.0 | ~3-4 | [4] |

| 11-Ketoandrostenedione (11KA4) | ~1.0 | ~3.0 - 4.0 | ~3-4 | [4] |

| 11-Ketotestosterone (11KT) | ~0.8 | ~2.4 - 3.2 | ~3-4 | [4] |

Note: The values in these tables are approximate and can vary between different studies and patient populations.

Future Directions and Conclusion

The resurgence of interest in 11β-hydroxyandrosterone and the broader family of 11-oxygenated androgens has fundamentally reshaped our understanding of adrenal steroidogenesis and its role in hyperandrogenic disorders. The development of robust and sensitive LC-MS/MS methods has been instrumental in this progress, allowing for the precise quantification of these steroids in complex biological matrices.

Future research will likely focus on further elucidating the biological actions of 11-oxygenated androgens and their metabolites, exploring their potential as therapeutic targets, and refining their clinical utility as biomarkers for a range of endocrine and metabolic diseases. The continued application of advanced analytical technologies will be crucial in unraveling the full spectrum of their physiological and pathological roles.

References

-

Rege, J., et al. (2020). 11-Oxygenated androgens in health and disease. Nature Reviews Endocrinology, 16(5), 284-296. [Link]

-

G-h, J., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. Metabolites, 12(12), 1255. [Link]

-

O'Reilly, M. W., et al. (2017). 11-Oxygenated C19 steroids are the predominant androgens in polycystic ovary syndrome. The Journal of Clinical Endocrinology & Metabolism, 102(3), 840-848. [Link]

-

Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580-586. [Link]

-

Genova Diagnostics. Steroidogenic Pathways. [Link]

-

G-h, J., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. National Institutes of Health. [Link]

-

G-h, J., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. MDPI. [Link]

-

Pretorius, E., et al. (2017). The clinical and biochemical significance of 11-oxygenated androgens in human health and disease. Human Reproduction Update, 23(5), 584-598. [Link]

-

Wikipedia. 11β-Hydroxyandrostenedione. [Link]

-

ResearchGate. (A) Schematic diagram of adrenal steroidogenesis and the... [Link]

-

Li, A., et al. (2020). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]

-

Yoshida, T., et al. (2019). Exploring the Predictive Role of 11-Oxyandrogens in Diagnosing Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism, 104(6), 2035-2044. [Link]

-

G-h, J., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. PubMed. [Link]

-

YouTube. Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. [Link]

-

Gomes, L. G., & Mendonca, B. B. (2020). Classic and current concepts in adrenal steroidogenesis: a reappraisal. Archives of Endocrinology and Metabolism, 64(2), 103-113. [Link]

-

Vogeser, M., & Seger, C. (2016). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Clinical Chemistry, 62(4), 649-659. [Link]

-

Adriaansen, B. P. H., et al. (2023). Reference intervals for serum 11-oxygenated androgens in children. Clinical Chemistry, 69(11), 1256-1266. [Link]

-

O'Reilly, M. W., et al. (2017). 11-oxygenated C19 steroids are the predominant androgens in polycystic ovary syndrome. University of Birmingham's Research Portal. [Link]

-

Waters Corporation. Analysis of Corticosteroids and Androgens in Serum for Clinical Research. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

Turcu, A. F., & Auchus, R. J. (2015). Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. Endocrinology and Metabolism Clinics of North America, 44(2), 275-296. [Link]

-

Chai, Y., et al. (2021). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinica Chimica Acta, 520, 124-130. [Link]

Sources

- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Circulating adrenal 11-oxygenated androgens are associated with clinical outcome in endometrial cancer [frontiersin.org]

- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

- 12. m.youtube.com [m.youtube.com]

11beta-Hydroxyandrosterone as a C19 steroid.

An In-Depth Technical Guide to 11β-Hydroxyandrosterone: From Adrenal Metabolite to Key Biomarker in Androgen Excess

Abstract

For decades, 11β-hydroxyandrosterone (11β-OHA) and its precursors were relegated to the periphery of steroid research, often viewed as inactive byproducts of adrenal metabolism. However, the advent of advanced mass spectrometry techniques has catalyzed a paradigm shift, resurrecting the entire class of 11-oxygenated C19 steroids and placing them at the forefront of endocrine research.[1] This guide provides a comprehensive technical overview of 11β-OHA, charting its journey from a biochemical curiosity to a clinically significant C19 steroid. We will dissect its unique adrenal-specific biosynthesis, explore its peripheral conversion to potent androgens, and detail its emerging role as a critical biomarker in the diagnosis and management of androgen excess disorders such as Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS).[2][3] This document is intended for researchers, clinicians, and drug development professionals, offering expert insights into the causality behind analytical choices and providing robust, self-validating protocols for its quantification.

Introduction: The Resurrection of an Adrenal Steroid

First identified in adrenal incubates in the 1950s, 11β-hydroxyandrostenedione (11OHA4), the direct precursor to 11β-OHA, was long considered a "dead-end" product of adrenal steroidogenesis.[1][4] The classical model of androgen physiology centered almost exclusively on gonadal testosterone and its potent metabolite, dihydrotestosterone (DHT). However, this view failed to fully account for the androgenic landscape in conditions where the adrenal glands are the primary source of excess androgens.

Recent advancements, particularly in liquid and gas chromatography-mass spectrometry (LC-MS/MS, GC-MS), have enabled a more precise and comprehensive profiling of the steroid metabolome.[5] These studies have revealed that the 11-oxygenated pathway is not a metabolic cul-de-sac but a significant source of active androgens.[1][6] This unique class of C19 steroids originates almost exclusively from the adrenal glands and is regulated by the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH).[1][7] 11OHA4 is now understood to be a key precursor that, through peripheral metabolism, gives rise to potent androgens like 11-ketotestosterone (11KT), which has a bioactivity comparable to testosterone.[3][8] Consequently, its urinary metabolite, 11β-hydroxyandrosterone, has become an invaluable biomarker for assessing adrenal androgen production in a variety of physiological and pathological states.[1][7]

Biochemistry and Metabolism of 11β-Hydroxyandrosterone

The significance of 11β-OHA is rooted in its unique metabolic pathway, which begins in the adrenal cortex and extends to peripheral tissues where bioactivation occurs.

Biosynthesis in the Adrenal Cortex

The synthesis of all 11-oxygenated androgens is dependent on the adrenal enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) .[7] This enzyme, located in the zona fasciculata and zona reticularis of the adrenal gland, catalyzes the final step of cortisol synthesis.[7] Crucially, CYP11B1 can also act on the C19 steroid androstenedione (A4), converting it to 11β-hydroxyandrostenedione (11OHA4).[6][7] This reaction is the primary source of the entire 11-oxygenated androgen cascade. Because CYP11B1 expression is negligible in the gonads, 11OHA4 and its downstream metabolites are considered specific products of the adrenal glands.[1][7] This adrenal-specificity is fundamental to their utility as clinical biomarkers. The entire process is under the control of ACTH, meaning that conditions of ACTH excess will drive overproduction of these steroids.[1][7]

Peripheral Metabolism and Bioactivation

While 11OHA4 is produced in the adrenal gland, its conversion into more potent androgens occurs in peripheral tissues.[1][4] Circulating 11OHA4 is a substrate for 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) , an enzyme abundant in mineralocorticoid target tissues like the kidney.[1] HSD11B2 oxidizes 11OHA4 to 11-ketoandrostenedione (11KA4).[1]

This conversion is critical because 11KA4, not 11OHA4, can then be acted upon by aldo-keto reductase 1C3 (AKR1C3) in tissues such as adipose and the prostate.[1] AKR1C3 reduces the 17-keto group of 11KA4 to yield the potent androgen 11-ketotestosterone (11KT) .[1][7] This multi-step, multi-tissue pathway transforms a relatively weak adrenal precursor into a highly active androgen, challenging the classical understanding of androgen synthesis.

Catabolism and Excretion

The 11-oxygenated androgens are ultimately inactivated and prepared for excretion. The primary urinary metabolite used as a biomarker for this pathway is 11β-hydroxyandrosterone (11β-OHA) .[1] This compound is formed through the reduction of the A-ring of its precursors, primarily resulting from the metabolism of 11OHA4 and other related steroids.[4][6] Studies have shown that over 90% of urinary 11β-OHA is derived from the 11-oxygenated androgen pathway, with only a minor contribution from glucocorticoid metabolism, making it a reliable marker of adrenal androgen synthesis.[1]

Caption: Metabolic pathway of 11-oxygenated androgens.

Clinical Significance and Pathophysiological Roles

The adrenal-specific origin of 11β-OHA's precursors makes it and related metabolites powerful biomarkers for a range of endocrine disorders characterized by androgen excess.

| Clinical Condition | Typical Findings for 11-Oxygenated Androgens | Clinical Utility |

| Congenital Adrenal Hyperplasia (CAH) | Markedly elevated serum precursors (e.g., 11OHA4) and urinary metabolites (11β-OHA).[3][7] | Diagnosis and monitoring of treatment, especially in 21-hydroxylase and 11β-hydroxylase deficiencies.[9][10][11] |

| Polycystic Ovary Syndrome (PCOS) | Significantly increased serum levels of 11OHA4, 11KA4, and 11KT.[12][13] | Contributes significantly to the total androgen pool and hyperandrogenism; correlates with metabolic risk.[13][14] |

| Adrenocortical Carcinoma (ACC) | Often shows a distinct "malignant fingerprint" in urinary steroid profiles, including elevated 11β-OHA.[15] | Can help differentiate malignant from benign adrenal tumors preoperatively.[15][16] |

| Cushing's Syndrome | Urinary 11β-OHA can be part of a steroid panel to distinguish pituitary from adrenal causes.[16] | Aids in the differential diagnosis of the underlying etiology.[16] |

| Castration-Resistant Prostate Cancer (CRPC) | The 11-oxygenated pathway can serve as a source of potent androgens driving tumor growth.[2][3] | Represents a potential mechanism of treatment resistance and a target for future therapies.[6] |

Congenital Adrenal Hyperplasia (CAH)

In CAH due to 21-hydroxylase deficiency, the most common form, precursor steroids are shunted towards androgen production. Because this process is driven by high levels of ACTH, the adrenal-specific 11-oxygenated pathway is also upregulated, making urinary 11β-OHA a sensitive marker for monitoring disease control.[10] In the rarer 11β-hydroxylase deficiency, the enzyme CYP11B1 is defective, leading to a buildup of its substrates (like 11-deoxycortisol) and a deficiency of its products, including cortisol and 11-oxygenated androgens.[7][9][17] Measuring these steroids is therefore essential for diagnosis.

Polycystic Ovary Syndrome (PCOS)

Androgen excess is a core feature of PCOS.[12] Groundbreaking studies using mass spectrometry have shown that 11-oxygenated androgens can constitute the majority of the circulating androgen pool in women with PCOS.[12][13] Serum levels of 11OHA4, 11KA4, and 11KT are significantly higher in women with PCOS compared to controls.[12][14] Furthermore, the levels of these adrenal androgens correlate with markers of metabolic risk, such as insulin resistance, highlighting their role in the broader pathophysiology of the syndrome.[13]

Adrenocortical Tumors and Cushing's Syndrome

Comprehensive urinary steroid metabolomics, which includes the measurement of 11β-OHA, has emerged as a powerful tool to non-invasively distinguish between benign and malignant adrenocortical tumors (ACC).[15][16] ACCs often have a chaotic and inefficient steroid production profile that results in the excretion of a unique pattern of metabolites.[15] Similarly, steroid profiling can help pinpoint the source of cortisol excess in Cushing's syndrome, as pituitary-driven disease often presents with a different adrenal androgen signature compared to a primary adrenal tumor.[16]

Analytical Methodologies for Quantification

Accurate measurement of 11β-OHA and its precursors is critical for their clinical application. While historically challenging, modern mass spectrometry has become the gold standard.

The Shift from Immunoassay to Mass Spectrometry

Early studies of adrenal androgens relied on immunoassays, which suffer from significant limitations, most notably antibody cross-reactivity with other structurally similar steroids. This leads to a lack of specificity and can produce inaccurate results. Mass spectrometry overcomes this by separating steroids chromatographically and detecting them based on their unique mass-to-charge ratio, providing unparalleled specificity and accuracy.[5]

Gold Standard Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise Justification: LC-MS/MS is the definitive method for quantifying steroids in biological fluids for several reasons. First, the liquid chromatography step separates the target analytes from the complex sample matrix and, crucially, separates isomeric compounds that have the same mass but different structures. Second, tandem mass spectrometry (MS/MS) provides exquisite specificity. A specific precursor ion (the parent molecule) is selected, fragmented, and a specific product ion is monitored. This precursor-product ion transition is a unique chemical signature for the target molecule, virtually eliminating interferences. Finally, the technique allows for multiplexing—measuring a large panel of steroids in a single analytical run, which is essential for profiling entire metabolic pathways.[18][19]

Protocol: A Self-Validating System for Serum 11-Oxygenated Androgen Profiling This protocol outlines a high-throughput method suitable for a clinical research setting, emphasizing the principles that ensure data integrity and trustworthiness.[18][19]

-

Step 1: Sample Preparation & Internal Standardization

-

Action: To a 100 µL serum sample, add a solution containing stable isotope-labeled internal standards (e.g., ¹³C₃-11-ketotestosterone, d₅-11β-hydroxyandrostenedione). Then, add a precipitation solvent like acetonitrile to crash out proteins. Centrifuge and collect the supernatant.

-

Causality: Protein precipitation is a rapid and effective "dilute-and-shoot" method that cleans the sample sufficiently for robust online extraction methods.[18] The addition of stable isotope-labeled internal standards at the very first step is the cornerstone of a self-validating system . These standards are chemically identical to the analyte but have a different mass. They co-elute chromatographically and experience the same extraction inefficiencies and matrix effects (ion suppression/enhancement) as the target analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, any experimental variability is normalized, ensuring highly accurate and precise quantification.

-

-

Step 2: Chromatographic Separation (Online SPE-LC)

-

Action: Inject the supernatant onto an online Solid-Phase Extraction (SPE) Liquid Chromatography (LC) system. The online SPE column traps the steroids while salts and polar interferences are washed to waste. A valve switch then elutes the steroids onto an analytical LC column (e.g., a C18 column) for separation using a water/methanol gradient.

-

Causality: Online SPE provides automated, high-throughput sample cleanup, significantly improving data quality and reducing manual labor.[18] The analytical column separates the different androgens based on their polarity, which is critical for resolving isomers like androsterone and etiocholanolone if they were included in the panel.

-

-

Step 3: Mass Spectrometric Detection

-

Action: The column eluent is directed into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

Causality: ESI is a soft ionization technique suitable for steroids. MRM is the key to specificity and sensitivity, allowing the instrument to act as a highly selective chemical filter, only detecting the molecules of interest even in a complex biological matrix.[19]

-

-

Step 4: Quantification and Data Analysis

-

Action: Construct a calibration curve using calibrators of known concentration prepared in a surrogate matrix (e.g., stripped serum). Plot the peak area ratio (analyte/internal standard) against concentration. Quantify the unknown samples by interpolating their peak area ratios from this curve.

-

Causality: Using a calibration curve prepared in a similar matrix accounts for any matrix effects not fully corrected by the internal standard. This multi-point calibration ensures accuracy across the entire analytical range.

-

Caption: High-throughput LC-MS/MS workflow for steroid analysis.

Example LC-MS/MS Parameters for Key 11-Oxygenated Androgens

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 11β-Hydroxyandrostenedione (11OHA4) | 303.2 | 285.2 | ESI+ |

| 11-Ketoandrostenedione (11KA4) | 301.2 | 161.1 | ESI+ |

| 11-Ketotestosterone (11KT) | 303.2 | 121.1 | ESI+ |

| 11β-Hydroxytestosterone (11OHT) | 305.2 | 287.2 | ESI+ |

Note: Exact mass transitions should be optimized for the specific instrument used.

Future Directions and Conclusion

The study of 11β-hydroxyandrosterone and the broader class of 11-oxygenated C19 steroids has fundamentally reshaped our understanding of androgen physiology. What was once dismissed as metabolic noise is now recognized as a vital contributor to the total androgenic state, particularly in women and in specific adrenal pathologies.[3] Future research will likely focus on several key areas: establishing standardized, age- and sex-specific reference intervals for these steroids to facilitate their routine clinical use[11]; exploring the therapeutic potential of inhibiting key enzymes in the pathway, like CYP11B1 or AKR1C3, for conditions like CRPC and CAH; and further elucidating their role in metabolic health and disease.

References

-

Storbeck, K. H., & O'Reilly, M. W. (2021). The clinical and biochemical significance of 11-oxygenated androgens in human health and disease. Oxford Academic. [Link]

-

Gyan, E. A., & Wudy, S. A. (2022). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. MDPI. [Link]

-

Auchus, R. J. (2017). The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease. NIH National Library of Medicine. [Link]

-

Bloem, L. M., Storbeck, K. H., Schloms, L., & Swart, A. C. (2013). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. ResearchGate. [Link]

-

Rupa Health. (n.d.). 11-Hydroxy-Androsterone. Rupa Health. [Link]

-

Bloem, L. M., Storbeck, K. H., Schloms, L., & Swart, A. C. (2013). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. NIH National Library of Medicine. [Link]

-

Biňková, B., et al. (2024). The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women. MDPI. [Link]

-

Swart, A. C., et al. (2013). 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione. ResearchGate. [Link]

-

Rege, J., & Auchus, R. J. (2021). 11-Oxygenated androgens in health and disease. NIH National Library of Medicine. [Link]

-

Arlt, W., & Storbeck, K. H. (2017). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Endocrine Reviews, Oxford Academic. [Link]

-

Wikipedia. (n.d.). 11β-Hydroxyandrostenedione. Wikipedia. [Link]

-

O'Reilly, M. W., et al. (2017). 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome. NIH National Library of Medicine. [Link]

-

O'Reilly, M. W., et al. (2017). 11-oxygenated C19 steroids are the predominant androgens in polycystic ovary syndrome. University of Birmingham's Research Portal. [Link]

-

G. R. Turcu, A., & Auchus, R. J. (2017). Clinical Significance of 11-Oxygenated Androgens. NIH National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Congenital adrenal hyperplasia due to 11β-hydroxylase deficiency. Wikipedia. [Link]

-

Schweitzer, S., et al. (2019). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability. PubMed Central. [Link]

-

Idkowiak, J., & Arlt, W. (2023). Biomarkers in congenital adrenal hyperplasia. PubMed. [Link]

-

Peitzsch, M., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. NIH National Library of Medicine. [Link]

-

Tang, H., et al. (2024). Kilogram-Scale Synthesis of 11β-Hydroxyandrosterone. ACS Publications. [Link]

-

Stárka, L., et al. (2021). 11-Keto-testosterone and Other Androgens of Adrenal Origin. NIH National Library of Medicine. [Link]

-

MSD Manuals. (n.d.). Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency. MSD Manual Professional Version. [Link]

-

Arlt, W., et al. (2015). Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. [Link]

-

Peitzsch, M., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. ResearchGate. [Link]

-

Turcu, A. F., et al. (2021). 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency. Frontiers in Endocrinology. [Link]

-

Taylor, A. E., et al. (2022). Exploring the Predictive Role of 11‐Oxyandrogens in Diagnosing Polycystic Ovary Syndrome. NIH National Library of Medicine. [Link]

-

van der Meij, N., et al. (2021). 11-oxygenated androgens as biomarkers in congenital adrenal hyperplasia: reference intervals for children. ESPE Abstracts. [Link]

-

Peitzsch, M., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. PubMed. [Link]

-

Turcu, A. F., & Auchus, R. J. (2017). Clinical significance of 11-oxygenated androgens. PubMed. [Link]

-

MedlinePlus. (2018). Congenital adrenal hyperplasia due to 11-beta-hydroxylase deficiency. MedlinePlus. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency [frontiersin.org]

- 9. Congenital adrenal hyperplasia due to 11β-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 10. Biomarkers in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11-oxygenated androgens as biomarkers in congenital adrenal hyperplasia: reference intervals for children | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]

- 12. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders [mdpi.com]

- 17. Congenital adrenal hyperplasia due to 11-beta-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 18. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Relevance of 11-Oxygenated Androgens

Preamble: A Paradigm Shift in Androgen Physiology

For many years, the field of endocrinology has primarily focused on testosterone and dihydrotestosterone (DHT) as the principal androgens driving male physiology and contributing to various pathologies. Other adrenal-derived C19 steroids were often considered minor players or simply inactive precursors. However, a recent resurgence of interest, fueled by advanced analytical techniques, has brought a class of "forgotten" androgens to the forefront: the 11-oxygenated androgens.[1][2][3] Initially identified in the 1950s, these compounds were largely overlooked in human physiology until modern mass spectrometry revealed their significant contribution to the total androgen pool, particularly in specific physiological and disease states.[1] This guide provides a comprehensive technical overview of the physiological relevance of 11-oxygenated androgens, from their unique biosynthesis and mechanism of action to their emerging roles in clinical diagnostics and therapeutic development, tailored for researchers, scientists, and drug development professionals.

Part 1: The Biochemical Landscape of 11-Oxygenated Androgens

Biosynthesis: An Adrenal-Centric Pathway with Peripheral Activation

Unlike the classical androgens which are predominantly of gonadal origin in men, the 11-oxygenated androgens are primarily synthesized in the adrenal glands.[2][3][4] The synthesis of all 11-oxygenated androgens is dependent on the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[3] This enzyme, found in the zona fasciculata and zona reticularis of the adrenal cortex, catalyzes the 11β-hydroxylation of androstenedione to produce 11β-hydroxyandrostenedione (11OHA4), the most abundant 11-oxygenated androgen precursor.[1][3]

While the adrenal gland is the primary source of 11OHA4, its conversion to more potent androgens occurs mainly in peripheral tissues.[4][5] Circulating 11OHA4 is taken up by tissues such as the kidney, which expresses high levels of 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[1] This enzyme oxidizes 11OHA4 to 11-ketoandrostenedione (11KA4). Subsequently, in tissues like adipose and the prostate, which express aldo-keto reductase 1C3 (AKR1C3), 11KA4 is converted to the potent androgen 11-ketotestosterone (11KT).[1][4] The catalytic efficiency of AKR1C3 is notably higher for 11KA4 than for androstenedione, highlighting the importance of this pathway.[4]

Caption: Biosynthesis of 11-oxygenated androgens.

Metabolism and Catabolism: The Fates of 11-Oxygenated Androgens

The metabolism of 11-oxygenated androgens is a critical determinant of their biological activity. The conversion of the precursor 11OHA4 to the more potent 11KT is a key activation step.[1] Furthermore, 11KT can be further metabolized by 5α-reductase (SRD5A) enzymes to 11-ketodihydrotestosterone (11KDHT), a highly potent androgen with activity comparable to DHT.[4][5] This conversion occurs in androgen-sensitive tissues like the prostate. The inactivation of 11-oxygenated androgens involves further metabolic steps, leading to the formation of urinary metabolites such as 11-keto-androsterone.[6]

Key Players: A Comparative Overview

The family of 11-oxygenated androgens includes a spectrum of molecules with varying potencies.[2] The table below provides a comparative overview of the key 11-oxygenated androgens and their classical counterparts.

| Steroid | Precursor(s) | Primary Site of Synthesis | Relative Androgenic Potency |

| Classical Androgens | |||

| Androstenedione (A4) | DHEA, Progesterone | Adrenals, Gonads | Weak |

| Testosterone (T) | Androstenedione, DHEA | Gonads, Adrenals (minor) | Potent |

| Dihydrotestosterone (DHT) | Testosterone | Peripheral Tissues (e.g., prostate) | Very Potent |

| 11-Oxygenated Androgens | |||

| 11β-Hydroxyandrostenedione (11OHA4) | Androstenedione | Adrenals | Weak/Precursor |

| 11-Ketoandrostenedione (11KA4) | 11OHA4 | Peripheral Tissues (e.g., kidney) | Weak/Precursor |

| 11-Ketotestosterone (11KT) | 11KA4 | Peripheral Tissues (e.g., adipose) | Potent (similar to T)[2] |

| 11-Ketodihydrotestosterone (11KDHT) | 11KT | Peripheral Tissues (e.g., prostate) | Very Potent (similar to DHT)[5] |

Part 2: Mechanisms of Action: Signaling and Cellular Effects

Androgen Receptor (AR) Activation: A Potent Liaison

The biological effects of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a ligand-activated transcription factor. 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT) are potent agonists of the human AR, with potencies comparable to testosterone and DHT, respectively.[7][8] Upon binding, these 11-oxygenated androgens induce a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) on target genes. This, in turn, modulates the transcription of a wide array of genes involved in cellular processes such as proliferation and differentiation.[7]

Part 3: Physiological and Pathophysiological Significance

The Adrenal Contribution to the Androgen Pool

The adrenal glands are a continuous source of androgens, and their contribution becomes particularly significant when gonadal androgen production declines, such as in women, prepubertal children, and men undergoing androgen deprivation therapy.[3][4] In these populations, 11-oxygenated androgens can constitute a major fraction of the total circulating androgens.[4][9]

Role in Androgen Excess Disorders

Elevated levels of 11-oxygenated androgens are implicated in several disorders of androgen excess.[4][5][10]

-

3.2.1. Congenital Adrenal Hyperplasia (CAH): In patients with 21-hydroxylase deficiency, the most common form of CAH, there is a shunting of steroid precursors towards androgen synthesis, leading to markedly elevated levels of 11-oxygenated androgens.[4] In fact, 11KT can be the predominant circulating androgen in these patients, making it a valuable biomarker for disease monitoring and management.[3][4]

-

3.2.2. Polycystic Ovary Syndrome (PCOS): PCOS is a common endocrine disorder in women, characterized by hyperandrogenism. Studies have shown that women with PCOS have significantly higher levels of 11-oxygenated androgens compared to healthy controls, and these androgens represent the majority of the circulating androgen pool in these patients.[9][11] Furthermore, levels of certain 11-oxygenated androgens correlate with markers of insulin resistance, suggesting a role in the metabolic dysfunction associated with PCOS.[9][12]

-

3.2.3. Premature Adrenarche: This condition is characterized by the early appearance of pubic hair and other signs of androgen action due to premature maturation of the adrenal zona reticularis. Elevated levels of 11-oxygenated androgens have been observed in children with premature adrenarche, indicating their contribution to the clinical phenotype.[4][5]

A New Frontier in Prostate Cancer

The role of 11-oxygenated androgens is of particular interest in the context of prostate cancer, especially in the advanced, castration-resistant stage.

-

3.3.1. Castration-Resistant Prostate Cancer (CRPC): Despite androgen deprivation therapy (ADT) that drastically reduces testicular testosterone production, CRPC tumors can often continue to proliferate due to persistent AR signaling.[13][14][15] This is, in part, due to the tumor's ability to utilize adrenal-derived androgen precursors, including 11OHA4, and convert them into potent androgens like 11KT and 11KDHT intratumorally.[4][16] This local production of potent androgens can sustain AR activity and drive tumor growth.[13]

-

3.3.2. Prognostic and Therapeutic Implications: The emerging role of 11-oxygenated androgens in CRPC has significant clinical implications. Circulating levels of these androgens are being investigated as potential biomarkers for predicting disease progression and response to therapy.[17][18] For instance, higher levels of the precursor 11β-hydroxyandrostenedione have been associated with poorer metastasis-free survival, while higher levels of the potent androgen 11KT and its metabolite were linked to better outcomes in certain contexts.[17] This highlights the complexity of their roles. Furthermore, the enzymes involved in the biosynthesis of 11-oxygenated androgens, such as CYP11B1 and AKR1C3, represent novel therapeutic targets for the treatment of CRPC.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Oxygenated androgens in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-Keto-Androsterone | Rupa Health [rupahealth.com]

- 7. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders [mdpi.com]

- 11. 11-Oxygenated C19 Steroids Do Not Distinguish the Hyperandrogenic Phenotype of PCOS Daughters from Girls with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women [mdpi.com]

- 13. The role of adrenal derived androgens in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Androgen receptor functions in castration-resistant prostate cancer and mechanisms of resistance to new agents targeting the androgen axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mims.com [mims.com]

- 18. auajournals.org [auajournals.org]

Biosynthesis of 11beta-Hydroxyandrosterone from androstenedione.

An In-Depth Technical Guide to the Biosynthesis of 11β-Hydroxyandrosterone from Androstenedione

This guide provides a comprehensive technical overview of the biosynthetic pathway converting androstenedione to 11β-hydroxyandrosterone, a significant metabolite in the expanding landscape of 11-oxygenated androgens. Designed for researchers, endocrinologists, and drug development professionals, this document elucidates the core enzymatic steps, offers field-proven experimental protocols, and discusses the physiological and pathological relevance of this pathway.

Introduction: The Re-emergence of 11-Oxygenated Androgens

For decades, the adrenal-derived 19-carbon (C19) steroids with an oxygen at the C11 position were considered minor, inactive products of steroidogenesis. However, advancements in analytical techniques, particularly mass spectrometry, have catalyzed a renewed interest, revealing their crucial roles in human physiology and disease. These 11-oxygenated androgens, including 11β-hydroxyandrosterone, are now recognized as major contributors to the total androgen pool, especially in women and children, and are implicated in pathologies of androgen excess such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).

This guide focuses specifically on the pathway originating from androstenedione, a key branch point in steroid synthesis. Understanding the conversion of androstenedione to 11β-hydroxyandrosterone is critical for diagnosing and monitoring adrenal disorders and for developing novel therapeutic strategies targeting androgen-dependent diseases.

The Core Biosynthetic Pathway: From Androstenedione to 11β-Hydroxyandrosterone

The transformation of androstenedione into 11β-hydroxyandrosterone is not a single enzymatic step but a multi-stage process primarily initiated in the adrenal glands and completed in peripheral tissues. The pathway hinges on the unique substrate flexibility of a key adrenal enzyme followed by canonical androgen metabolism.

The Initiating Step: 11β-Hydroxylation of Androstenedione

The foundational step is the 11β-hydroxylation of androstenedione (A4) to form 11β-hydroxyandrostenedione (11OHA4).

-

Causality—The Critical Enzyme: This reaction is catalyzed almost exclusively by Cytochrome P450 11β-hydroxylase (CYP11B1) . This enzyme is located in the inner mitochondrial membrane of the adrenal cortex, specifically the zona fasciculata and zona reticularis. While its canonical role is the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol), it possesses significant activity towards C19 steroids. The isoform responsible for aldosterone synthesis, CYP11B2, shows negligible activity in converting androstenedione.

-

Regulatory Control: The expression and activity of CYP11B1 are primarily under the control of the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) serving as the principal positive regulator. Pathological states with elevated ACTH, such as 21-hydroxylase deficiency, lead to a significant shunting of precursors through this pathway, dramatically increasing the production of 11OHA4 and its downstream metabolites.

Subsequent Peripheral Metabolism

11OHA4, once synthesized in the adrenal gland and released into circulation, acts as a precursor steroid. Its conversion to 11β-hydroxyandrosterone occurs in androgen-sensitive peripheral tissues like the liver and prostate via two reductive steps.

-

5α-Reduction: The double bond in the A-ring of 11OHA4 is reduced by steroid 5α-reductase (SRD5A) enzymes (types 1 and 2), yielding 11β-hydroxy-5α-androstanedione (11OH-5α-dione).

-

3α-Reduction: The C3 keto group of 11β-hydroxy-5α-androstanedione is then reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD) , typically an aldo-keto reductase (AKR) family member, to form the final product, 11β-hydroxyandrosterone (11OH-Andro) .

This sequence mirrors the classic pathway where androstenedione is converted to androsterone, highlighting how the initial 11β-hydroxylation creates a parallel metabolic cascade.

Visualizing the Pathway and Workflow

Diagram: Biosynthetic Conversion of Androstenedione

Caption: Core enzymatic cascade for 11β-hydroxyandrosterone synthesis from androstenedione.

Quantitative Insights: Enzyme Kinetics

The significant production of 11OHA4 is not an accidental side reaction; kinetic data reveal that androstenedione is a highly favored substrate for CYP11B1. This evidence is crucial for understanding the flux through this pathway, especially in hyperandrogenic states.

Table 1: Michaelis-Menten Kinetic Parameters for Human CYP11B1 Data derived from assays in HEK-293 cells transiently transfected with CYP11B1.

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| Androstenedione (A4) | 0.21 | 315.77 | 1503.7 |

| 11-Deoxycortisol (S) | 0.45 | 119.80 | 266.2 |

| Deoxycorticosterone (DOC) | 1.33 | 197.60 | 148.6 |

| Testosterone (T) | 0.61 | 107.60 | 176.4 |

-

Expert Interpretation: The data in Table 1 compellingly demonstrate the enzymatic basis for the 11-oxygenated androgen pathway. Androstenedione exhibits the lowest Michaelis constant (Km), indicating the highest binding affinity for the CYP11B1 active site. Concurrently, it has the highest maximal velocity (Vmax), signifying the most rapid turnover rate. The resulting catalytic efficiency is over 5-fold greater for androstenedione than for the canonical glucocorticoid precursor, 11-deoxycortisol. This kinetic preference provides a strong rationale for why conditions of adrenal stimulation or enzymatic blockades upstream result in a significant and rapid shunting of androstenedione towards 11OHA4 production.

Experimental Protocols: A Self-Validating System

Investigating this pathway requires robust and reproducible methodologies. The following protocols provide a framework for an in vitro cell-based assay and the subsequent state-of-the-art sample analysis.

Diagram: Experimental Workflow for In Vitro Assay

Caption: Validated workflow for quantifying androstenedione to 11-oxygenated androgen conversion.

Detailed Protocol: In Vitro Conversion Assay Using Adrenal H295R Cells

This protocol describes a method to measure the conversion of androstenedione to 11OHA4 using the NCI-H295R human adrenocortical carcinoma cell line, which endogenously expresses the necessary steroidogenic enzymes.

Objective: To quantify the production of 11β-hydroxyandrostenedione (11OHA4) from an androstenedione (A4) precursor in a whole-cell system.

Materials:

-

NCI-H295R cells (ATCC CRL-2128)

-

Complete growth medium: DMEM/F12 supplemented with 5% Cosmic Calf Serum and 1% ITS+ Premix.

-

Assay medium: Serum-free DMEM/F12.

-

Androstenedione (A4) stock solution (1 mM in ethanol).

-

Forskolin (or ACTH) stock solution (10 mM in DMSO) for stimulation.

-

Etomidate stock solution (1 mM in DMSO) as a selective CYP11B1 inhibitor.

-

Phosphate-buffered saline (PBS).

-

Methyl tert-butyl ether (MTBE) for extraction.

-

Internal standards (e.g., deuterated 11OHA4).

Procedure:

-

Cell Culture: Culture H295R cells in complete growth medium at 37°C, 5% CO₂. Seed cells into 24-well plates at a density of ~250,000 cells/well and allow them to adhere for 24-48 hours.

-

Pre-incubation & Stimulation (Self-Validation Step 1):

-

Aspirate growth medium and wash cells twice with warm PBS.

-

Add 500 µL of serum-free assay medium to each well.

-

To designated wells, add Forskolin to a final concentration of 10 µM to stimulate steroidogenesis.

-

To control wells, add an equivalent volume of DMSO (vehicle control).

-

Incubate for 24 hours.

-

-

Inhibition Control (Self-Validation Step 2):

-

To a subset of stimulated wells, add Etomidate to a final concentration of 1 µM. This serves as a negative control to confirm that product formation is CYP11B1-dependent.

-

Incubate for 1 hour prior to substrate addition.

-

-

Substrate Incubation:

-

Add androstenedione substrate to all wells to a final concentration of 1 µM.

-

Incubate for a defined period (e.g., 4-24 hours), depending on the desired conversion rate.

-

-

Sample Collection & Extraction:

-

Collect the supernatant (medium containing steroids) from each well into labeled glass tubes.

-

Add an appropriate amount of deuterated internal standard to each sample for accurate quantification.

-

Perform a liquid-liquid extraction by adding 1 mL of MTBE to each tube. Vortex vigorously for 10 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.

-

-

Sample Reconstitution & Analysis:

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water).

-

Analyze the samples using a validated LC-MS/MS method.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the analysis of 11-oxygenated androgens due to its high specificity and sensitivity, which are essential to resolve structurally similar steroid isomers.

-

Rationale: Immunoassays are often unreliable for this application due to significant cross-reactivity between steroid precursors and metabolites. For instance, high levels of 11-deoxycortisol can cross-react with cortisol antibodies, leading to misdiagnosis. LC-MS/MS circumvents this by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.

-

Key Methodological Points:

-

Chromatography: A C18 reverse-phase column is typically used to achieve separation.

-

Ionization: Electrospray ionization (ESI) in positive mode is standard. The use of additives like ammonium fluoride can enhance the ionization efficiency of 3-keto-Δ4 steroids.

-

Detection: Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring highly selective quantification.

-

References

-

Swart, A. C., Schloms, L., Storbeck, K. H., et al. (2021). Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Gachon, F., Mueller, J. W., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

-

Bhattacharya, S., et al. (2020). Differentiating 11β-hydroxylase deficiency from primary glucocorticoid resistance syndrome in male precocity: real challenge in low-income countries. Therapeutic Advances in Endocrinology and Metabolism. Available at: [Link]

-

Eagle Biosciences. (n.d.). Androstenedione ELISA Assay Kit. Eagle Biosciences. Available at: [Link]

-

Gachon, F., Mueller, J. W., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. ResearchGate. Available at: [Link]

-

Al-Sharefi, A., et al. (2022). Comparison of residual 11-hydroxylase activity of the CYP11B1 variants... ResearchGate. Available at: [Link]

-

Schiffer, L., Shaheen, F., et al. (2022). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. medRxiv. Available at: [Link]

-

Demeditec Diagnostics GmbH. (2023). ANDROSTENEDIONE ELISA. Demeditec Diagnostics GmbH. Available at: [Link]

-

Gachon, F., Mueller, J. W., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. PubMed. Available at: [Link]

-